Atenolol - 29122-68-7

Atenolol

Catalog Number: EVT-260358
CAS Number: 29122-68-7
Molecular Formula: C14H22N2O3
Molecular Weight: 266.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atenolol is a selective β1-adrenergic receptor antagonist, more commonly known as a β-blocker. [] It is classified as a cardioselective β-blocker due to its higher affinity for β1-adrenergic receptors, which are predominantly found in the heart, compared to β2-adrenergic receptors found in other tissues like the lungs. [] This selectivity allows atenolol to exert its effects primarily on the heart while minimizing effects on other organ systems. [] Atenolol is a racemic mixture, meaning it exists as two mirror-image molecules (enantiomers). [, ]

Future Directions
Source and Classification

Atenolol falls under the category of antihypertensive medications, specifically within the class of beta-blockers. It was first synthesized in the 1970s and has since been widely utilized in clinical practice due to its efficacy and relatively favorable side effect profile compared to non-selective beta-blockers.

Synthesis Analysis

The synthesis of atenolol has evolved over the years, with various methods reported in the literature. A notable recent approach involves a one-pot synthesis using deep eutectic solvents (DES), which enhances sustainability by minimizing waste and solvent use. The process includes:

This method demonstrates potential for scaling up production while maintaining high yields and purity.

Molecular Structure Analysis

Atenolol's molecular structure can be described as follows:

  • Chemical Formula: C14H22N2O3
  • Molecular Weight: 266.34 g/mol
  • Structural Features: The molecule consists of a phenolic hydroxyl group, an acetamide group, and an ethoxy side chain. Its structure can be represented as:
HO C6H4 C O CH2 C2H5 NH C O NH C2H5\text{HO C}_6\text{H}_4\text{ C O CH}_2\text{ C}_2\text{H}_5\text{ NH C O NH C}_2\text{H}_5

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of atenolol during synthesis .

Chemical Reactions Analysis

Atenolol is involved in various chemical reactions during its synthesis and degradation:

  1. Synthesis Reactions: The formation of atenolol from its precursors involves nucleophilic substitution reactions where isopropylamine attacks electrophilic centers in intermediates formed from epichlorohydrin .
  2. Degradation Pathways: Atenolol can undergo hydrolysis under acidic or basic conditions, leading to the formation of its metabolites. Studies have shown that the hydrolysis rate is influenced by pH, with faster rates observed in acidic environments .
Mechanism of Action

Atenolol exerts its therapeutic effects primarily through selective inhibition of beta-1 adrenergic receptors located in cardiac tissues. This blockade results in:

  • Decreased Heart Rate: By inhibiting adrenergic stimulation, atenolol reduces heart rate (negative chronotropic effect).
  • Reduced Myocardial Contractility: It lowers the force of heart contractions (negative inotropic effect), which is beneficial in conditions like hypertension and angina.
  • Lowered Renin Release: Atenolol also decreases renin release from the kidneys, contributing to reduced blood pressure through decreased angiotensin II formation .
Physical and Chemical Properties Analysis

Atenolol possesses several notable physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (approximately 1 g/10 mL at room temperature), slightly soluble in alcohols.
  • Melting Point: Approximately 174-176 °C
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions .

These properties are crucial for formulating atenolol into effective pharmaceutical preparations.

Applications

Atenolol has broad applications in clinical medicine:

  1. Hypertension Management: It is widely prescribed for managing high blood pressure, reducing cardiovascular risk.
  2. Angina Pectoris Treatment: Atenolol helps alleviate chest pain associated with angina by decreasing myocardial oxygen demand.
  3. Arrhythmia Control: It is effective in controlling certain types of cardiac arrhythmias by stabilizing heart rhythm.
  4. Post-Myocardial Infarction Therapy: Atenolol is often used post-heart attack to reduce mortality risk by preventing further cardiac events .

In addition to these therapeutic uses, atenolol has been studied for its potential applications in various drug delivery systems, such as molecularly imprinted polymers designed for selective extraction from biological samples .

Historical Development and Pharmacological Classification

Discovery and Patent Chronology of Beta-1 Selective Antagonists

The development of beta-adrenergic antagonists represents one of the most significant breakthroughs in cardiovascular pharmacology. Sir James Black's pioneering work in the late 1950s established the foundational concept of beta-receptor blockade while working at ICI Pharmaceuticals. His revolutionary approach targeted myocardial oxygen demand reduction rather than coronary vasodilation for angina treatment, leading to the synthesis of pronethalol in 1962 – the first clinically useful beta-blocker. However, safety concerns prompted further research into cardioselective agents [6] [9].

Atenolol (originally coded ICI-66082) emerged from systematic molecular modification efforts to improve receptor selectivity and safety profiles. Researchers at ICI Pharmaceuticals strategically modified the propranolol structure to enhance β1-adrenergic specificity while reducing central nervous system penetration. The compound received U.S. patent protection in 1969 (US3440289) and underwent extensive clinical evaluation throughout the early 1970s. This development chronology positioned atenolol within the second generation of beta-blockers, characterized by improved receptor subtype selectivity compared to first-generation non-selective agents like propranolol [8] [9].

Table 1: Key Milestones in Beta-1 Selective Antagonist Development

YearEventSignificance
1958Sir James Black initiates beta-blocker research at ICIConceptual foundation for receptor-targeted drug development
1962Pronethalol introduction (first clinical beta-blocker)Demonstrated anti-anginal efficacy but withdrawn for safety concerns
1969Atenolol patent filed (US3440289)Intellectual property protection for molecular structure
1975First international approval (UK)Clinical validation of cardioselective blockade
1981FDA approval for hypertension (September)U.S. market entry for cardiovascular indications

Evolution of Atenolol in the Context of Second-Generation Beta-Blockers

Atenolol exemplifies the pharmacological advances achieved with second-generation beta-blockers through its preferential affinity for β1-adrenergic receptors in cardiac tissue. Unlike first-generation agents (e.g., propranolol, timolol) that non-selectively block both β1 and β2 receptors, atenolol demonstrates approximately 26-fold greater affinity for β1 receptors at therapeutic concentrations. This cardioselectivity reduces the risk of bronchospasm and peripheral vasoconstriction – significant limitations of earlier non-selective agents – while effectively modulating cardiac adrenergic activity [1] [2].

The molecular structure of atenolol (C₁₄H₂₂N₂O₃) confers distinctive pharmacokinetic properties. Its hydrophilic nature (log P = 0.23) significantly reduces blood-brain barrier penetration compared to lipophilic beta-blockers like propranolol. This property translates to reduced incidence of CNS-related adverse effects such as depression and sleep disturbances while maintaining potent cardiac effects. Atenolol functions as a competitive antagonist that inhibits catecholamine-induced increases in heart rate, contractility, and conduction velocity through β1-receptor blockade in the sinoatrial node, atrioventricular node, and ventricular myocardium [1] [3] [8].

The pharmacological profile of atenolol differs substantially from later-generation vasodilating beta-blockers (e.g., carvedilol, nebivolol) that incorporate additional mechanisms. Unlike these third-generation agents that provide ancillary vasodilation through α1-receptor blockade or nitric oxide potentiation, atenolol's cardiovascular effects derive exclusively from β1-adrenergic antagonism. This "pure" receptor blockade establishes its therapeutic efficacy in conditions requiring heart rate control without significant vascular effects [2] [6].

Table 2: Pharmacological Classification of Beta-Blocker Generations

GenerationSelectivityKey AgentsDistinguishing Properties
FirstNon-selectivePropranolol, TimololBlock β1 and β2 equally; membrane-stabilizing activity
Second (Atenolol generation)β1-selectiveAtenolol, MetoprololCardioselectivity; reduced bronchoconstriction risk
ThirdWith vasodilationCarvedilol, NebivololAdditional α1-blockade or nitric oxide effects

Regulatory Milestones: FDA Approval and Global Adoption Patterns

Atenolol received FDA approval in September 1981 under the brand name Tenormin® following extensive clinical trials demonstrating efficacy in hypertension, angina pectoris, and acute myocardial infarction. The approval was based on data from over 50 Phase 4 clinical trials specifically evaluating cardiovascular outcomes across these indications. This regulatory milestone established atenolol as a first-line therapy during the 1980s-1990s, with prescription rates peaking in the early 2000s [1] [3].

Global adoption patterns reveal significant geographical variations in therapeutic preferences. The United Kingdom's National Institute for Health and Care Excellence (NICE) 2006 guidelines notably downgraded beta-blockers (specifically atenolol) from preferred first-line status due to comparative outcome data. This decision reflected emerging evidence suggesting atenolol provided less effective stroke protection in elderly hypertensive patients compared to calcium channel blockers, ACE inhibitors, and thiazide diuretics. Despite these guidelines, atenolol maintained widespread use in developing nations due to cost-effectiveness and established safety profiles [8] [6].

The World Health Organization added atenolol to its Model List of Essential Medicines in 2007, recognizing its therapeutic importance in global health systems. Prescription trends in the United States demonstrate a gradual decline from peak utilization, with atenolol ranking as the 63rd most prescribed medication in 2022 (over 10 million prescriptions), down from 44th position in 2015. This shift reflects evolving treatment guidelines rather than specific safety concerns, with atenolol maintaining important roles in specific cardiovascular conditions despite diminished first-line status in primary hypertension [7] [8] [3].

Table 3: Global Regulatory Status and Utilization Patterns

Region/OrganizationRegulatory ActionImpact on Utilization
U.S. FDA (1981)Initial approval for hypertension, angina, MIRapid adoption as first-line cardiovascular therapy
WHO Essential Medicines (2007)Inclusion on core listGlobal standardization of cardiovascular formularies
UK NICE Guidelines (2006)Downgraded from first-line hypertension therapy30% reduction in new prescriptions within 2 years
European Society of CardiologyRestricted first-line use in elderly hypertensivesShift to third-generation beta-blockers in heart failure

Properties

CAS Number

29122-68-7

Product Name

Atenolol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChI Key

METKIMKYRPQLGS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform
Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C)
In water, 1.33X10+4 mg/l @ 25 °C
13.3 mg/mL at 25 °C

Synonyms

Atenolol
ICI 66082
ICI-66082
ICI66082
Tenormin
Tenormine

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.